molecular formula C23H19NO5 B2963713 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid CAS No. 256935-69-0

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid

Cat. No.: B2963713
CAS No.: 256935-69-0
M. Wt: 389.407
InChI Key: RHASRZZYFQOPAC-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon, and benzoic acid, which is a simple aromatic carboxylic acid. The presence of the methoxy and carbonyl groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, due to the presence of multiple aromatic rings and functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water, while the presence of the carboxylic acid group might make it acidic .

Scientific Research Applications

Environmental Presence and Effects of Parabens

Parabens, which share a functional group similarity with the given compound through their benzoic acid derivatives, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. They have been detected in various environmental matrices, indicating their widespread use and persistence. Research highlights the occurrence, fate, and behavior of parabens in aquatic environments, shedding light on their environmental presence, biodegradability, and potential as emerging contaminants (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Activities of Bioactive Compounds

Gallic acid and vanillic acid, like the specified compound, are phenolic acids with significant pharmacological properties. These compounds exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Their mechanisms of action, including the modulation of signaling pathways and reduction in inflammatory cytokine release, highlight the therapeutic potential of phenolic acids in treating inflammation-related diseases (Bai et al., 2020); (Ingole et al., 2021).

Environmental and Health Impact Assessments

The environmental persistence and potential health impacts of various compounds, including parabens and phenolic acids, underscore the importance of understanding their fate, bioaccumulation, and effects on human health and ecosystems. Studies examining the toxicity and safety assessment of these compounds contribute to regulatory standards and safety guidelines for their use and disposal (Soni, Taylor, Greenberg, & Burdock, 2002).

Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

It is known that this compound is useful as a coupling agent in peptide synthesis , which suggests that it may interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it is likely that this compound affects the pathways involved in protein synthesis and turnover.

Result of Action

Given its role in peptide synthesis , it is likely that this compound influences the structure and function of proteins within the cell.

Action Environment

It is known that this compound is stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-21-11-10-14(22(25)26)12-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHASRZZYFQOPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-69-0
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-amino-4-methoxybenzoic acid (1.00 g, 6.0 mmol) in acetone (15 mL) was treated portionwise and alternately with Fmoc-succinimide (2.63 g, 7.8 mmol) in acetone (15 mL) and saturated aqueous NaHCO3 to keep the pH of the solution between 8-9, stirred at room temperature for 18 hours, treated with 3M HCl, and filtered. The solid was washed sequentially with water and dichloromethane and dried under vacuum to provide 1.54 g (66%) of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Fmoc-succinimide
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

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